molecular formula C24H26BrN5O3S B2993065 (Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide CAS No. 352018-54-3

(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide

Cat. No.: B2993065
CAS No.: 352018-54-3
M. Wt: 544.47
InChI Key: MWJSJYCBPXEODR-ADYMNVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide is a useful research compound. Its molecular formula is C24H26BrN5O3S and its molecular weight is 544.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound is related to a broad class of chemicals known for their complex synthesis and structural characteristics. For example, a study detailed the synthesis and antimicrobial activity of some Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones (TZP4a-l), showing significant activity against certain bacteria and fungi. The in-vitro cytotoxicity was determined to establish a selectivity index, indicating mild toxicity on mouse embryonic fibroblasts NIH 3T3 cells, suggesting potential for development as new anti-TB agents (Sivakumar & Rajasekaran, 2013).

Applications in Material Science

The compound's derivatives have been studied for their optical properties and potential applications in material science. For instance, zinc-thiolate complexes of 2,6-di-tert-butyl-4-nitrophenoxide with Cu(ii) and Zn(ii) demonstrated unusual nitronato-quinone resonance forms and H-atom transfer reactivity, highlighting the influence of steric effects on metal-ligand binding and potential applications in catalysis and material science (Porter et al., 2017).

Biological Activities

The compound and its related structures have been explored for their biological activities. For example, studies on divalent heteroleptic ytterbium complexes showed them to be effective catalysts for intermolecular styrene hydrophosphination and hydroamination, indicating potential applications in organic synthesis and pharmaceutical manufacturing (Basalov et al., 2014).

Properties

IUPAC Name

4-[[3-tert-butyl-4-(3-nitrophenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S.BrH/c1-16-21(22(30)28(26(16)5)18-11-7-6-8-12-18)25-23-27(24(2,3)4)20(15-33-23)17-10-9-13-19(14-17)29(31)32;/h6-15H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJSJYCBPXEODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(C)(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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